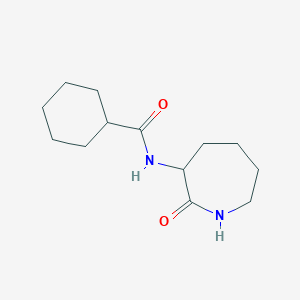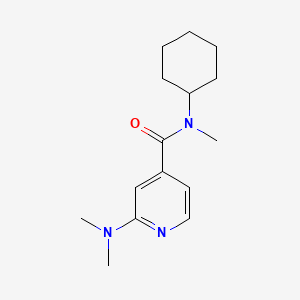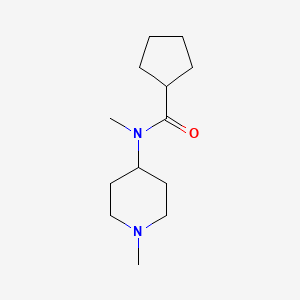
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a selective agonist of the delta-opioid receptor, which is found in the central nervous system. SNC80 has been widely used in scientific research to investigate the role of delta-opioid receptors in various physiological and pathological processes.
Mécanisme D'action
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide acts as a selective agonist of the delta-opioid receptor, which is found in the central nervous system. Upon binding to the receptor, N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This results in the analgesic, antidepressant, and anxiolytic effects observed in animal models.
Biochemical and physiological effects:
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide has also been shown to reduce the release of glutamate, a neurotransmitter that is involved in pain signaling, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide has several advantages for use in lab experiments. It is a highly selective agonist of the delta-opioid receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide is also relatively stable and easy to synthesize, which makes it a convenient tool for scientific research.
However, there are also some limitations to the use of N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide in lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of experimental results. Additionally, the effects of N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide may vary depending on the experimental conditions, which may limit its usefulness in certain contexts.
Orientations Futures
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide and delta-opioid receptors. One area of interest is the development of more selective agonists and antagonists of the delta-opioid receptor, which may have improved therapeutic potential. Another area of interest is the investigation of the role of delta-opioid receptors in various pathological conditions, such as chronic pain and drug addiction. Finally, there is interest in exploring the potential of delta-opioid receptor agonists as therapeutic agents for various diseases, such as depression and anxiety disorders.
Méthodes De Synthèse
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide can be synthesized by a multistep process that involves the reaction of cyclopentanecarboxylic acid with N-methylpiperidine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained by the reaction of the intermediate with methyl iodide.
Applications De Recherche Scientifique
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide has been extensively used in scientific research to investigate the role of delta-opioid receptors in various physiological and pathological processes. It has been shown to have analgesic, antidepressant, and anxiolytic effects in animal models. N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14-9-7-12(8-10-14)15(2)13(16)11-5-3-4-6-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDHXIGRCRXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

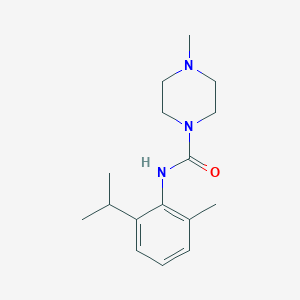
![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7512916.png)
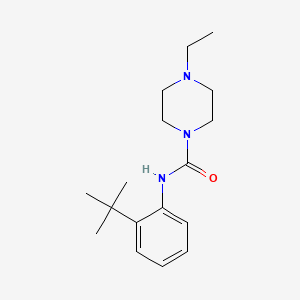
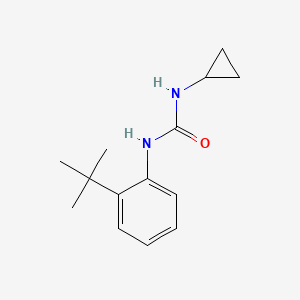
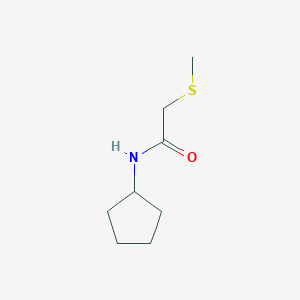
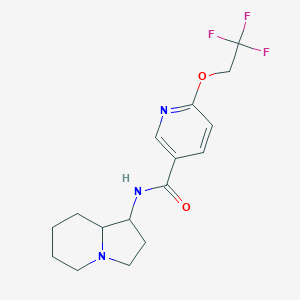
![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)
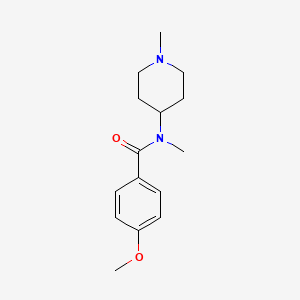
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)
